molecular formula C6H8ClNO2 B8634818 (3-Furylcarbonyl)methylamine hydrochloride CAS No. 88352-90-3

(3-Furylcarbonyl)methylamine hydrochloride

Cat. No. B8634818
M. Wt: 161.58 g/mol
InChI Key: CHOQKBKQDVRWOT-UHFFFAOYSA-N
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Patent
US04642313

Procedure details

5.0 g of (3-furylcarbonyl)methylamine hydrochloride, 6.5 g of sodium bicarbonate and 6.8 g of 3,4-dichlorobenzoyl chloride are treated in the same manner as described in Preparation 1-(1). 7.6 g of N-(3,4-dichlorobenzoyl)-(3-furylcarbonyl)methylamine are thereby obtained. Yield: 82.0%
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[O:2]1[CH:6]=[CH:5][C:4]([C:7]([CH2:9][NH2:10])=[O:8])=[CH:3]1.C(=O)(O)[O-].[Na+].[Cl:16][C:17]1[CH:18]=[C:19]([CH:23]=[CH:24][C:25]=1[Cl:26])[C:20](Cl)=[O:21]>>[Cl:16][C:17]1[CH:18]=[C:19]([CH:23]=[CH:24][C:25]=1[Cl:26])[C:20]([NH:10][CH2:9][C:7]([C:4]1[CH:5]=[CH:6][O:2][CH:3]=1)=[O:8])=[O:21] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.O1C=C(C=C1)C(=O)CN
Name
Quantity
6.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
6.8 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 1-(1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)NCC(=O)C2=COC=C2)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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